2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid
Description
The compound 2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a nicotinic acid derivative featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a 2,3-dimethylphenyl group at the 1-position and a thioether-linked nicotinic acid moiety at the 3-position. Key structural elements include:
- Nicotinic acid linkage: Contributes acidity and hydrogen-bonding capacity, common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4S/c1-10-5-3-7-13(11(10)2)20-15(21)9-14(17(20)22)25-16-12(18(23)24)6-4-8-19-16/h3-8,14H,9H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADMOYNRMBJCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,3-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a derivative of nicotinic acid that has garnered interest due to its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article synthesizes existing research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 368.39 g/mol. The structure features a nicotinic acid moiety linked to a dioxopyrrolidine ring through a thioether bond, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to nicotinic acid. For instance, derivatives synthesized from nicotinic acid have shown significant activity against various bacterial strains:
- Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MICs) ranging from 1.95 to 15.62 µg/mL against Gram-positive bacteria .
- Pseudomonas aeruginosa : Notably susceptible to certain derivatives, indicating potential for treating infections caused by resistant strains .
The compound's thioether linkage is hypothesized to enhance its interaction with bacterial cell membranes, increasing permeability and efficacy against pathogens.
Cytotoxicity and Cell Viability
In vitro studies assessing cytotoxicity have indicated that certain derivatives may exhibit selective toxicity towards cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis in cancer cell lines, although further research is required to elucidate specific pathways involved.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial properties of various nicotinic acid derivatives, including the target compound. Results demonstrated that at concentrations as low as 0.03 mM, significant inhibition of bacterial growth was observed, particularly against Gram-positive strains like S. aureus and Klebsiella pneumoniae .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of the compound on human cancer cell lines. The results indicated that the compound could effectively reduce cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound may interact with key enzymes involved in bacterial metabolism and cancer cell proliferation, providing insights into its mechanism of action .
Summary Table of Biological Activities
| Activity Type | Target Organisms/Cells | Effective Concentration (MIC or IC50) |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | 1.95 - 15.62 µg/mL |
| Antimicrobial | Pseudomonas aeruginosa | 0.016 mM |
| Cytotoxicity | Human cancer cell lines | IC50 values vary (dose-dependent) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
2-[(2,5-Dioxopyrrolidin-3-yl)sulfanyl]nicotinic acid (CAS 626222-53-5)
- Molecular Formula : C₁₀H₈N₂O₄S
- Molecular Weight : 252.25 g/mol
- Key Features : Lacks the 1-(2,3-dimethylphenyl) substituent on the pyrrolidine ring, resulting in reduced steric hindrance and lower lipophilicity compared to the target compound.
- Hazard Profile : Classified as an irritant (Xi) .
2-((1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic Acid (CAS 448198-55-8)
- Molecular Formula : C₁₈H₁₆N₂O₅S
- Molecular Weight : 372.39 g/mol
- Key Features : Substitutes the 2,3-dimethylphenyl group with a 4-ethoxyphenyl moiety, introducing electron-donating ethoxy groups. This modification may enhance solubility in polar solvents compared to the target compound’s dimethylphenyl group .
Target Compound: Hypothetical Data
- Molecular Formula : C₁₈H₁₆N₂O₄S (estimated)
- Molecular Weight : ~356.40 g/mol (estimated)
- Key Features : The 2,3-dimethylphenyl group provides steric bulk and electron-withdrawing effects, which could reduce metabolic degradation compared to unsubstituted or ethoxy-substituted analogs.
Comparative Data Table
Research Findings and Implications
Substituent Effects on Solubility: The 4-ethoxyphenyl analog (CAS 448198-55-8) likely exhibits improved aqueous solubility due to the polar ethoxy group, whereas the 2,3-dimethylphenyl variant (target compound) is more lipophilic. This difference could influence bioavailability and tissue penetration .
Steric and Electronic Modifications: The 2,3-dimethylphenyl group introduces steric hindrance, which may protect the pyrrolidine-2,5-dione core from enzymatic degradation. This property is advantageous in drug design for prolonged activity.
Hazard Considerations :
- The unsubstituted analog (CAS 626222-53-5) is labeled as an irritant (Xi), suggesting that the target compound and its analogs may require careful handling in laboratory settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
